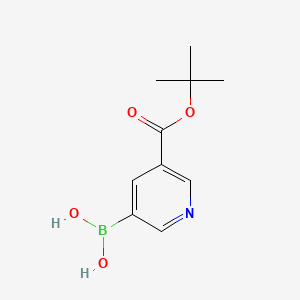

(5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid

Vue d'ensemble

Description

(5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid is an organoboron compound that plays a significant role in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a tert-butoxycarbonyl group. The unique structure of this compound makes it a valuable reagent in the formation of carbon-carbon bonds, facilitating the synthesis of various complex organic molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid typically involves the reaction of 5-bromo-3-pyridinecarboxylic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and is heated to promote the formation of the boronic acid derivative. The tert-butoxycarbonyl group is introduced through a subsequent reaction with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing reaction rates and yields. The use of automated systems for reagent addition and product isolation further streamlines the production process, making it more cost-effective and scalable.

Analyse Des Réactions Chimiques

Types of Reactions

(5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Alcohols and Ketones: Formed through oxidation of the boronic acid group.

Substituted Pyridines: Formed through substitution reactions.

Applications De Recherche Scientifique

Chemistry

In chemistry, (5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid is widely used in the synthesis of complex organic molecules. Its role in Suzuki-Miyaura coupling makes it a valuable reagent for constructing biaryl structures, which are common in pharmaceuticals and natural products.

Biology and Medicine

In biology and medicine, this compound is used in the development of small molecule inhibitors and other bioactive compounds. Its ability to form stable carbon-carbon bonds makes it an essential tool in medicinal chemistry for the synthesis of drug candidates.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its versatility in forming various chemical bonds makes it a key reagent in material science.

Mécanisme D'action

The mechanism of action of (5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the new carbon-carbon bond and regenerate the palladium catalyst.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid

- (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid

- (5-(tert-Butylcarbamoyl)pyridine-3-boronic acid)

Uniqueness

(5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid is unique due to its tert-butoxycarbonyl group, which provides steric protection and enhances the stability of the compound. This makes it particularly useful in reactions where stability and selectivity are crucial, such as in the synthesis of complex organic molecules and pharmaceuticals.

Activité Biologique

(5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid is a boronic acid derivative notable for its structural features, including a pyridine ring and a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention due to its potential biological activities, particularly in enzyme inhibition and interactions with biomolecules. The following sections provide an in-depth analysis of its biological activity, synthesis, applications, and relevant case studies.

Structural Characteristics

The compound's structure is characterized by:

- Boc Protection : The tert-butoxycarbonyl group serves as a protective moiety for the amino function, enhancing stability and reactivity.

- Boronic Acid Moiety : This functional group is known for its ability to form reversible covalent bonds with diols, which is crucial in biological systems.

Enzyme Inhibition

Research indicates that boronic acids, including this compound, can inhibit various enzymes involved in metabolic pathways. The mechanism typically involves the formation of covalent bonds with serine or cysteine residues in the active sites of enzymes. This property suggests potential applications in drug development, particularly for targeting enzymes associated with diseases such as cancer and diabetes.

Interaction with Biomolecules

The boronic acid functionality allows for selective binding to diols and sugars. This characteristic has been exploited in biochemical assays for detecting glucose levels and other saccharides in biological samples. Additionally, studies have shown that the compound may interact with proteins, indicating potential roles as enzyme inhibitors or modulators .

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyridine Ring : Starting from pyridine derivatives.

- Introduction of the Boronic Acid Group : Utilizing boron reagents to attach the boronic acid functionality.

- Boc Protection : Protecting the amino group to enhance stability during subsequent reactions.

This multi-step synthesis allows for precise control over functional group placement while maintaining the integrity of the pyridine structure.

Applications

The compound has multiple applications across various fields:

- Drug Development : Its ability to inhibit specific enzymes makes it a candidate for developing therapeutic agents targeting metabolic disorders.

- Biochemical Assays : Utilized in assays for glucose detection due to its affinity for sugars.

- Synthetic Chemistry : Acts as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

Case Study 1: Enzyme Inhibitory Activity

A study investigated the inhibitory effects of this compound on specific kinases involved in cancer progression. The compound demonstrated significant inhibitory activity against ALK2 and ALK5 kinases in cell-based assays, suggesting its potential as a therapeutic agent for targeted cancer therapies .

Case Study 2: Binding Affinity Studies

In another research effort, binding affinity studies revealed that this compound binds selectively to diols compared to other similar compounds. This selectivity enhances its utility in developing diagnostic tools for monitoring carbohydrate levels in clinical settings .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Aminobenzeneboronic Acid | Structure | Simple amine substitution; used in drug discovery. |

| 3-Pyridylboronic Acid | Structure | Lacks Boc protection; more reactive towards diols. |

| 2-(Aminomethyl)pyridine Boronic Acid | Structure | Different substitution pattern; potential enzyme inhibitors. |

Each of these compounds exhibits unique biological activities; however, this compound stands out due to its dual functionality as both an amine and a boronic acid .

Propriétés

IUPAC Name |

[5-[(2-methylpropan-2-yl)oxycarbonyl]pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO4/c1-10(2,3)16-9(13)7-4-8(11(14)15)6-12-5-7/h4-6,14-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJIOQIEIHFNNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50728944 | |

| Record name | [5-(tert-Butoxycarbonyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203649-61-9 | |

| Record name | [5-(tert-Butoxycarbonyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.